molecular formula C9H14N2S2 B1139747 Dimethyl thio-toluene diamine CAS No. 106264-79-3

Dimethyl thio-toluene diamine

Cat. No. B1139747
CAS RN: 106264-79-3
M. Wt: 214.36
InChI Key:
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Description

Dimethyl thio-toluene diamine (DMTD) is an aromatic diamine compound with a molecular formula of C7H12N2S. It is a colorless liquid with a strong odor, and it is insoluble in water. DMTD is widely used in the synthesis of various organic compounds, and it has also been used as a flame retardant.

properties

IUPAC Name

2-methyl-4,6-bis(methylsulfanyl)benzene-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2S2/c1-5-8(10)6(12-2)4-7(13-3)9(5)11/h4H,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXDBDYPHJXUHEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC(=C1N)SC)SC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00869437
Record name 1,3-Benzenediamine, 2-methyl-4,6-bis(methylthio)-
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Molecular Weight

214.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 1,3-Benzenediamine, 2-methyl-4,6-bis(methylthio)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

3,5-Dimethylthio-2,6-diaminotoluene

CAS RN

104983-85-9, 106264-79-3
Record name 2-Methyl-4,6-bis(methylthio)-1,3-benzenediamine
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Record name 1,3-Benzenediamine, 2-methyl-4,6-bis(methylthio)-
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Record name Ethacure 300
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Record name 1,3-Benzenediamine, 2-methyl-4,6-bis(methylthio)-
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Record name 1,3-Benzenediamine, 2-methyl-4,6-bis(methylthio)-
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Record name 2-methyl-4,6-bis(methylsulfanyl)benzene-1,3-diamine
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Synthesis routes and methods

Procedure details

To a glass kettle there were added 80.76 g of a polytetramethylene glycol/polypropylene glycol based resin end-capped with an excess of toluene diisocyanate, obtained from Dow Chemical Company, 18.0 g of bis[oxydiethylenebis(polycaprolactone)yl]-5-methyltriphenylphosphoniumsulfo-1,3-benzenedicarboxylate, three drops of a polydimethylsiloxane anti-foam agent obtained from Union Carbide Company as SAG 47™, and 21.5 g of di(methylthio)-2,4-toluenediamine, an aromatic diamine sold by and obtained from Ethyl Corporation under the tradename Ethacure 300. The reaction mixture was stirred at room temperature, under nitrogen, for four minutes, degassed under reduced pressure (0.01 mm Hg) and poured into a stainless steel mold. The polymer was cured at 100° C. for sixteen hours and demolded. The slab was then cooled to room temperature and the resistiviities of the slab molded to a thickness of 0.25 in (0.635 cm) were measured as described above at the two designated relative humidities and the relative humidity sensitivity was determined after an equilibration time of fourteen days in a relative humidity chamber. The results are shown in Table I, Example 5 below.
[Compound]
Name
polytetramethylene glycol polypropylene glycol
Quantity
80.76 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
bis[oxydiethylenebis(polycaprolactone)yl]-5-methyltriphenylphosphoniumsulfo-1,3-benzenedicarboxylate
Quantity
18 g
Type
reactant
Reaction Step Three
Quantity
21.5 g
Type
reactant
Reaction Step Four
[Compound]
Name
aromatic diamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
polydimethylsiloxane
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six

Q & A

Q1: What is the role of 3,5-Dimethylthio-2,4-toluenediamine in the development of polyurethane encapsulating materials?

A: 3,5-Dimethylthio-2,4-toluenediamine acts as a chain extender in the synthesis of polyurethane encapsulating materials. [] Chain extenders are crucial for linking pre-polymers, thus increasing the molecular weight and influencing the final properties of the polyurethane.

Q2: How does the use of 3,5-Dimethylthio-2,4-toluenediamine as a chain extender impact the properties of the resulting polyurethane encapsulating material?

A: While the provided abstract [] doesn't specify the individual impact of 3,5-Dimethylthio-2,4-toluenediamine, it mentions that the resulting polyurethane material exhibits a tensile strength exceeding 14 MPa. Additionally, the material demonstrates high retention of its mechanical properties even when exposed to harsh conditions like salt fog and hygrothermal environments. This suggests that 3,5-Dimethylthio-2,4-toluenediamine contributes positively to the overall strength and durability of the polyurethane encapsulating material.

Q3: Are there any alternative chain extenders to 3,5-Dimethylthio-2,4-toluenediamine for polyurethane synthesis mentioned in the research?

A: Yes, the research mentions several alternative chain extenders, including ethylene glycol, diethylene glycol, 1,2-propylene glycol, 1,4-butanediol, 1,6-hexanediol, trimethylolpropane, and N,N'-di(2-hydroxypropyl) aniline. [] The choice of chain extender can significantly influence the properties of the final polyurethane material, and researchers often explore different options to optimize performance for specific applications.

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